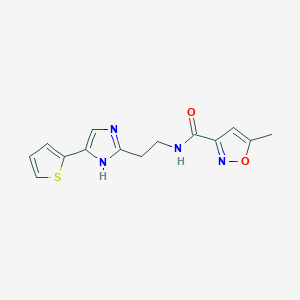

5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide

Description

This compound features a hybrid heterocyclic scaffold combining an isoxazole ring (5-methyl-substituted) and a 4-(thiophen-2-yl)-1H-imidazole moiety linked via a carboxamide-ethyl bridge. The isoxazole core contributes to metabolic stability and hydrogen-bonding interactions, while the thiophene-imidazole system may enhance π-π stacking and hydrophobic interactions in biological targets.

Properties

IUPAC Name |

5-methyl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-9-7-10(18-20-9)14(19)15-5-4-13-16-8-11(17-13)12-3-2-6-21-12/h2-3,6-8H,4-5H2,1H3,(H,15,19)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXZSWBQYRZLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the coupling reaction of aniline derivatives with isoxazole–carboxylic acid . The reaction conditions often include the use of solvents such as n-hexane and ethyl acetate, and purification is achieved through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the thiophene ring, potentially forming sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions, altering its electronic properties.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the imidazole ring could produce a dihydroimidazole derivative.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications. Notable areas include:

- Antifungal Properties : Recent studies have indicated that isoxazole derivatives, including compounds similar to 5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide, show significant antifungal activity against pathogens like Candida species. These compounds are being explored as potential new antifungal agents due to their ability to inhibit fungal growth effectively .

- Antimicrobial Activity : Isoxazole-based compounds have been reported to possess strong antibacterial properties. In vitro tests have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disrupting biofilm formation, which is crucial for bacterial virulence .

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in anti-inflammatory applications. For instance, derivatives containing thiophene and imidazole rings have been evaluated for their ability to reduce inflammation markers in cellular models .

Case Studies

Several studies illustrate the potential applications of this compound:

- Study on Antifungal Activity : A series of isoxazole derivatives were synthesized and tested against Candida albicans. The results indicated that specific modifications to the isoxazole structure significantly enhanced antifungal potency, suggesting that similar modifications could be applied to this compound for improved efficacy .

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Structural Features and Substitutions

Key Differences and Implications

Heterocyclic Core Variations: The target compound uniquely combines imidazole-thiophene with isoxazole, whereas analogs like Compound 25 and 35 utilize benzamide or pyridinecarboxamide backbones. The imidazole-thiophene system may enhance binding to metal-dependent enzymes (e.g., kinases) compared to nitro or cyano groups in analogs .

Linker and Substituent Effects :

- The ethyl carboxamide bridge in the target compound offers flexibility and hydrogen-bonding capacity, contrasting with the rigid thioether linkers in Compound 25 and 35 .

- The 4-nitro group in Compound 25 introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce cell permeability compared to the thiophene group in the target compound.

Therapeutic Potential: While all compounds are patented for overlapping indications (cancer, viral infections), the target compound’s imidazole-thiophene motif may confer selectivity for viral proteases or tyrosine kinases over thrombin targets (e.g., Compound 25).

Research and Development Context

- Structural Characterization : Programs like SHELX () are critical for resolving crystallographic data of such complex heterocycles, enabling precise analysis of bond angles and intermolecular interactions. For example, SHELXL’s refinement capabilities could clarify how the ethyl bridge in the target compound optimizes ligand-receptor binding .

- Patent Landscape : The diversity in ’s compounds highlights a trend toward modular heterocyclic design, where substituents like thiophene (target compound) or nitro groups (Compound 25 ) are strategically chosen to balance potency and pharmacokinetics .

Biological Activity

5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, an imidazole moiety, and a thiophene group. This unique combination of heterocycles contributes to its diverse biological activities.

Biological Activities

Research has demonstrated that compounds with similar structures exhibit a variety of biological activities, including:

- Anticancer Activity : Many derivatives of imidazole and isoxazole have shown effectiveness against various cancer cell lines. For instance, a related compound exhibited IC50 values as low as 1.143 µM against renal cancer cell lines, suggesting potential for further development in oncology .

- Antiviral Properties : Certain derivatives have been reported to inhibit viral replication effectively. The antiviral activity against Hepatitis C Virus (HCV) has been noted, with some compounds showing IC50 values in the low micromolar range .

- Anti-inflammatory Effects : Compounds containing thiophene and imidazole rings have been associated with anti-inflammatory properties, potentially through inhibition of cyclooxygenases (COX-1 and COX-2) pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are crucial in cancer progression and inflammation .

- Receptor Modulation : The interaction with specific receptors involved in signaling pathways may lead to altered cellular responses, enhancing therapeutic effects against diseases like cancer and viral infections .

- Cytotoxicity : Research indicates that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death while sparing normal cells .

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activities of imidazole and isoxazole derivatives:

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of related compounds, it was found that modifications to the thiophene or imidazole rings significantly enhanced cytotoxicity against several cancer cell lines, including HeLa and CaCo-2. The most promising derivative achieved an IC50 value of 9.27 µM against ovarian adenocarcinoma cells, indicating its potential for further development into therapeutic agents .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm regiochemistry of the imidazole and isoxazole rings. Key signals include:

- IR Spectroscopy : Validate carbonyl (C=O, ~1670 cm⁻¹) and secondary amide (N–H, ~3300 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

How can researchers address contradictions in biological activity data across different studies?

Q. Advanced

- Comparative in vitro assays : Use standardized protocols (e.g., MTT for cytotoxicity) against control compounds (e.g., thiophene-imidazole derivatives) to isolate structure-activity relationships (SAR) .

- Solvent effects : Test solubility in DMSO/PBS mixtures to rule out false negatives from aggregation .

- Dose-response validation : Replicate studies with ≥3 biological replicates and orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

What strategies optimize the compound’s solubility and stability for in vivo studies?

Q. Advanced

- Salt formation : Convert the free base to a hydrochloride salt using HCl/ethanol, improving aqueous solubility by 10–20× .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the amide nitrogen to enhance bioavailability .

- Lyophilization : Stabilize the compound in PBS (pH 7.4) by lyophilizing with trehalose (1:1 w/w) .

How should structure-activity relationship (SAR) studies be designed to explore pharmacophore elements?

Q. Advanced

- Core modifications : Synthesize analogs with:

- 3D-QSAR modeling : Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., COX-2) and validate with mutational studies .

What computational methods predict binding interactions with biological targets?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., EGFR) using AMBER or GROMACS. Analyze hydrogen bonds with the isoxazole carbonyl and hydrophobic contacts with the thiophene .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for imidazole-substituted analogs .

How can discrepancies in synthetic yields from different methods be resolved?

Q. Advanced

- Reaction monitoring : Use TLC/HPLC to track intermediates and identify side products (e.g., dimerization) .

- Kinetic studies : Vary temperature (25–80°C) and catalyst loading (Pd 0–5 mol%) to optimize cross-coupling steps .

- Design of Experiments (DoE) : Apply factorial designs to test interactions between solvent polarity, base strength, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.